

Application Notes and Protocols for N-Methylpyrrolidone in Extractive Distillation of Hydrocarbons

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Compound of Interest

Compound Name: *N-Methylpyrrolidone*

Cat. No.: *B133300*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methylpyrrolidone (NMP) is a powerful, aprotic solvent with high solvency and low volatility, making it a valuable medium for the extractive distillation of hydrocarbons.^[1] Its high chemical and thermal stability, coupled with its complete miscibility with water at all temperatures, further enhances its utility in industrial separation processes.^[1] Extractive distillation with NMP is a well-established technique for recovering pure hydrocarbons, particularly in the separation of aromatics from non-aromatics and the purification of unsaturated compounds like 1,3-butadiene.^{[2][3]} The efficacy of NMP lies in its ability to selectively alter the relative volatilities of components in a mixture, facilitating separations that are challenging with conventional distillation.^{[4][5]}

This document provides detailed application notes and experimental protocols for the use of NMP in the extractive distillation of hydrocarbons, with a focus on the separation of aromatics and the purification of 1,3-butadiene.

Principle of Operation

Extractive distillation introduces a solvent, in this case NMP, to a hydrocarbon mixture. The solvent interacts differently with the various components, altering their vapor pressures and

thus their boiling points. NMP, being a polar solvent, exhibits a strong affinity for aromatic and unsaturated hydrocarbons. This selective interaction increases the boiling points of these components, causing them to descend the distillation column with the solvent. The less soluble, non-aromatic components, having their relative volatility increased, ascend the column and are collected as the overhead product or raffinate. The rich solvent, containing the desired aromatic or unsaturated hydrocarbons, is then directed to a second column where the hydrocarbons are stripped from the solvent, which is then recycled.

Key Advantages of NMP in Extractive Distillation

- **High Selectivity:** NMP shows a high affinity for aromatic and unsaturated hydrocarbons, leading to efficient separation.[6]
- **No Azeotrope Formation:** NMP does not form azeotropes with hydrocarbons, simplifying the separation and recovery processes.[3]
- **Thermal and Chemical Stability:** NMP is resistant to heat and chemical degradation, allowing for long-term, continuous operation with minimal solvent loss.[2][3]
- **Favorable Safety and Environmental Profile:** Compared to other solvents like phenol and furfural, NMP has a more favorable toxicological and environmental profile.[2][3]
- **Low Solidification Point:** The low solidification point of NMP prevents the solvent from freezing during maintenance shutdowns.[7]

Applications

Aromatic Hydrocarbon Recovery

Extractive distillation with NMP is widely employed for the recovery of high-purity benzene, toluene, and xylenes (BTX) from refinery streams.[7][8] The process is particularly effective for separating aromatics from aliphatic and naphthenic hydrocarbons with similar boiling points.

1,3-Butadiene Purification

In the production of synthetic rubber, high-purity 1,3-butadiene is required. Extractive distillation using NMP is a key technology for separating 1,3-butadiene from other C4 hydrocarbons, such as butanes and butenes, which have very close boiling points.[9]

Quantitative Data

The following tables summarize quantitative data from various studies on the extractive distillation of hydrocarbons using NMP.

Table 1: Separation of Aromatics from Non-Aromatics

Feed Composition	Solvent-to-Feed Ratio (vol/vol)	Product Purity (Aromatics)	Aromatic Recovery Rate	Reference
Benzene/n-heptane	1:2 to 1:3	>99%	Not Specified	[10]
Toluene/Methylcyclohexane	Not Specified	>99%	Not Specified	[10]
Aromatic-rich heart-cut	Not Specified	>99.5%	>99.5%	[7]

Table 2: Purification of 1,3-Butadiene

Feed Composition	Solvent-to-Feed Ratio	Product Purity (1,3-Butadiene)	1,3-Butadiene Recovery Rate	Reference
Mixed C4 hydrocarbons	Optimized	99.7 wt%	99.75%	[7]
Mixed C4 fraction	5.8	>99.5%	>98.5%	[11] [12]

Experimental Protocols

The following are generalized protocols for laboratory-scale extractive distillation using NMP.

Protocol 1: Extractive Distillation of Benzene from n-Heptane

Objective: To separate benzene from a mixture of n-heptane using NMP as the solvent.

Materials:

- Mixture of benzene and n-heptane (e.g., 50:50 by volume)
- **N-Methylpyrrolidone** (NMP), analytical grade
- Extractive distillation column (e.g., packed column with 11 theoretical plates)
- Solvent recovery column
- Heating mantles, condensers, reflux dividers
- Gas chromatograph (GC) for composition analysis

Procedure:

- Setup: Assemble the extractive distillation unit, consisting of the main extractive distillation column and a solvent recovery column. The extractive distillation column used in a laboratory setting can be composed of three sections: a rectifying section, a stripping section, and a feed section in the middle.[\[13\]](#)
- Solvent Feed: Introduce NMP to the top of the extractive distillation column.
- Hydrocarbon Feed: Feed the benzene/n-heptane mixture into the middle section of the column.
- Operation:
 - Heat the reboiler of the extractive distillation column to initiate vaporization.
 - Maintain a constant solvent-to-feed volume ratio, for example, between 1:2 and 1:3.[\[10\]](#)
 - Control the reflux ratio to optimize separation.
- Product Collection:
 - Collect the overhead product (raffinate), which will be enriched in n-heptane.

- The bottom product, a mixture of NMP and benzene, is continuously transferred to the solvent recovery column.
- Solvent Recovery:
 - Heat the solvent recovery column to vaporize the benzene, which is collected as the overhead product.
 - The recovered NMP from the bottom of the column is cooled and can be recycled back to the extractive distillation column.
- Analysis: Analyze the composition of the feed, raffinate, and benzene product streams using a gas chromatograph to determine the purity and recovery.

Protocol 2: Purification of 1,3-Butadiene from a Mixed C4 Stream

Objective: To purify 1,3-butadiene from a mixture of C4 hydrocarbons.

Materials:

- Mixed C4 hydrocarbon feed containing 1,3-butadiene
- NMP, often with a small percentage of water (e.g., 8.3%) to enhance selectivity[3][6][8]
- Extractive distillation setup as described in Protocol 1
- Gas chromatograph (GC) for analysis

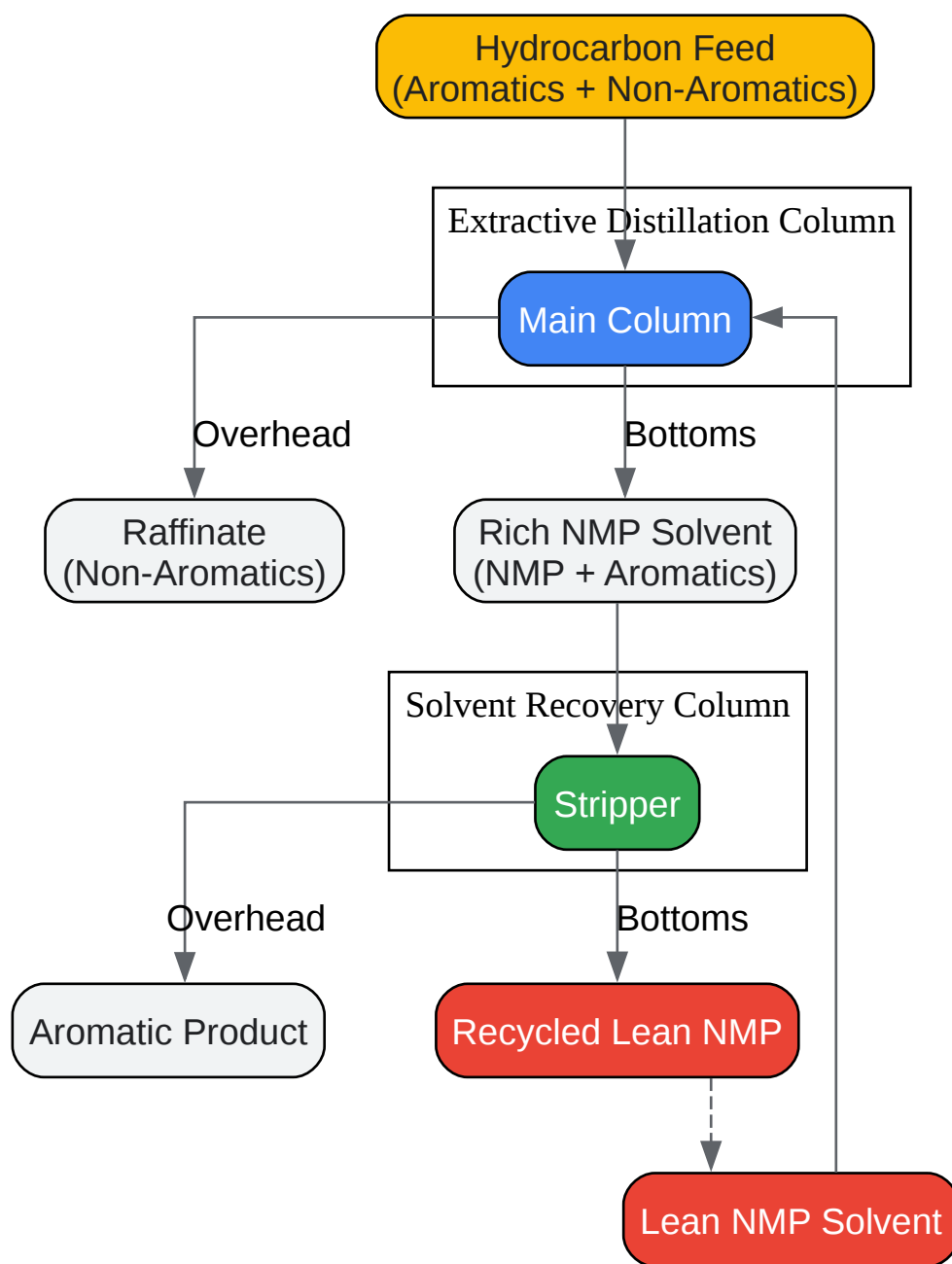
Procedure:

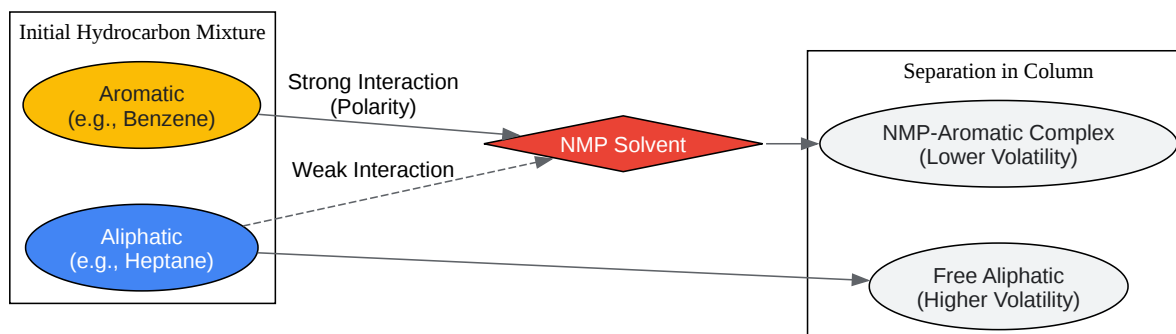
- Setup: The experimental setup is similar to that for aromatic separation.
- Solvent Feed: Feed the NMP/water mixture to the top of the main washer or extractive distillation column.[6]
- Hydrocarbon Feed: Introduce the C4 hydrocarbon mixture into the column.

- Operation:
 - Operate the column at conditions that favor the absorption of 1,3-butadiene and other unsaturated C4s into the NMP solvent.
 - The more saturated butanes and butenes will be removed as the overhead product (raffinate).
- Degassing and Recovery:
 - The rich solvent from the bottom of the first column is sent to a second column (rectifier or degasser) where the dissolved hydrocarbons are stripped from the solvent.[6]
 - Crude 1,3-butadiene is obtained as the overhead product from this second step.
- Final Purification: The crude butadiene may undergo further conventional distillation steps to remove any remaining impurities.
- Analysis: Use GC to analyze the feed, raffinate, and final butadiene product to determine purity and recovery rates.

Visualizations

Extractive Distillation Process Workflow





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